molecular formula C22H15N3O3S B2471554 (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide CAS No. 402945-33-9

(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide

Cat. No. B2471554
CAS RN: 402945-33-9
M. Wt: 401.44
InChI Key: NZLVFUNGZRBQJG-FCQUAONHSA-N
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Description

The compound you’re asking about is a type of thiazole, which is a heterocyclic compound with a five-membered C3NS ring . Thiazoles are a critical class of compounds in medicinal chemistry and are found in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazoles can generally be synthesized through the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

Thiazoles typically have a five-membered ring with nitrogen and sulfur atoms. The exact structure of this compound would depend on the positions of the phenyl and nitrophenyl groups .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including S-alkylation, N-alkylation, and reactions at the 2-position carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable compounds and can exhibit a variety of chemical behaviors depending on their substitution patterns .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment. Additionally, the anti-inflammatory properties of this compound are believed to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of inflammatory cytokines. Additionally, this compound has been found to have low toxicity, making it a potential candidate for use in vivo.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is its potential use as a fluorescent probe for imaging and sensing applications. Additionally, this compound has been found to have low toxicity, making it a potential candidate for use in vivo. However, one limitation of this compound is its relatively complex synthesis method, which could limit its widespread use in the scientific community.

Future Directions

There are many potential future directions for the study of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide. One area of research could be the development of more efficient synthesis methods for this compound, which could make it more accessible to researchers. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and inflammatory diseases. Finally, this compound could be further studied for its potential use as a fluorescent probe for imaging and sensing applications.

Synthesis Methods

The synthesis of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-nitrobenzaldehyde with thiourea to form 3-(3-nitrophenyl)thiourea. The second step involves the reaction of 3-(3-nitrophenyl)thiourea with phenacyl bromide to form 3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-one. Finally, the last step involves the reaction of 3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-one with benzoyl chloride to form this compound.

Scientific Research Applications

(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide has been widely studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging and sensing applications.

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

properties

IUPAC Name

N-[3-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-10-5-2-6-11-17)23-22-24(18-12-7-13-19(14-18)25(27)28)20(15-29-22)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLVFUNGZRBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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